molecular formula C20H19Cl2F6NO2 B1672407 4-[[Butyl[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]methyl]-2,6-dichlorophenol

4-[[Butyl[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]methyl]-2,6-dichlorophenol

Cat. No.: B1672407
M. Wt: 490.3 g/mol
InChI Key: TYYLMKBOWXDDCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK9772 is a synthetic organic compound that acts as a modulator of the Liver X Receptor (LXR). It belongs to the N-phenyl tertiary amine class and has shown high affinity for the LXR β ligand. GSK9772 is known for its anti-inflammatory activity, making it a valuable compound for research in inflammatory and neurodegenerative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK9772 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

    Formation of the Core Structure: The core structure is synthesized through a series of reactions involving aromatic substitution and coupling reactions.

    Introduction of Functional Groups: Functional groups such as hydroxyl, chloro, and fluoro groups are introduced using specific reagents and conditions.

Industrial Production Methods

Industrial production of GSK9772 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

GSK9772 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in GSK9772 can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of GSK9772 with modified functional groups, which can be further studied for their biological activities .

Scientific Research Applications

GSK9772 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the behavior of LXR modulators and their interactions with other molecules.

    Biology: Investigated for its role in modulating gene expression related to lipid metabolism and inflammation.

    Medicine: Explored for its potential therapeutic applications in treating inflammatory and neurodegenerative diseases.

    Industry: Utilized in the development of new drugs targeting LXR pathways

Mechanism of Action

GSK9772 exerts its effects by binding to the Liver X Receptor (LXR), specifically interacting with the region associated with the transcriptional repression function of the receptor. This binding inhibits the expression of pro-inflammatory genes, thereby exhibiting anti-inflammatory activity. The molecular targets include LXR β ligand, and the pathways involved are related to lipid metabolism and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of GSK9772

GSK9772 is unique due to its high selectivity for LXR-mediated transrepression of pro-inflammatory gene expression over transactivation. This selectivity makes it a valuable compound for studying the anti-inflammatory pathways without affecting lipid metabolism significantly .

Properties

Molecular Formula

C20H19Cl2F6NO2

Molecular Weight

490.3 g/mol

IUPAC Name

4-[[N-butyl-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)anilino]methyl]-2,6-dichlorophenol

InChI

InChI=1S/C20H19Cl2F6NO2/c1-2-3-8-29(11-12-9-15(21)17(30)16(22)10-12)14-6-4-13(5-7-14)18(31,19(23,24)25)20(26,27)28/h4-7,9-10,30-31H,2-3,8,11H2,1H3

InChI Key

TYYLMKBOWXDDCT-UHFFFAOYSA-N

SMILES

CCCCN(CC1=CC(=C(C(=C1)Cl)O)Cl)C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O

Canonical SMILES

CCCCN(CC1=CC(=C(C(=C1)Cl)O)Cl)C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK9772;  GSK 9772;  GSK-9772.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[[Butyl[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]methyl]-2,6-dichlorophenol
Reactant of Route 2
Reactant of Route 2
4-[[Butyl[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]methyl]-2,6-dichlorophenol
Reactant of Route 3
Reactant of Route 3
4-[[Butyl[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]methyl]-2,6-dichlorophenol
Reactant of Route 4
Reactant of Route 4
4-[[Butyl[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]methyl]-2,6-dichlorophenol
Reactant of Route 5
Reactant of Route 5
4-[[Butyl[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]methyl]-2,6-dichlorophenol
Reactant of Route 6
4-[[Butyl[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]methyl]-2,6-dichlorophenol

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